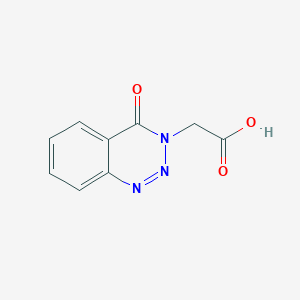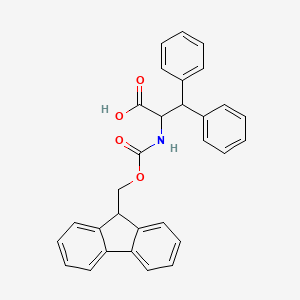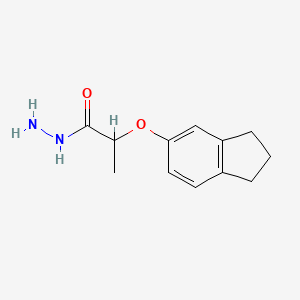![molecular formula C18H39N4P B1307712 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane CAS No. 331465-71-5](/img/structure/B1307712.png)
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Descripción general
Descripción
“2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane” is a chemical compound with the molecular formula C18H39N4P and a molecular weight of 342.50 . It is also known as Triisobutylphosphatrane . This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)CN1CCN2CCN(CC(C)C)P1N(CC2)CC(C)C . The InChI key for this compound is WFHPXSHLCFHEIA-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .Physical And Chemical Properties Analysis
This compound is a cloudy yellow liquid . It has a refractive index of 1.5020 (lit.) and a density of 0.964 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Application 1: α -Arylation of Nitriles and Stille Cross-Coupling of Aryl Chlorides
- Summary of Application: This compound is used as a ligand in the α -arylation of nitriles with aryl bromides and chlorides, and in the Stille cross-coupling of aryl chlorides . These reactions are important in the synthesis of complex organic molecules.
- Methods of Application: The compound is used together with Pd 2 (dba) 3 as a catalyst in these reactions . The exact procedures and parameters would depend on the specific reaction conditions and the substrates used.
- Results or Outcomes: The use of this compound as a ligand forms a highly efficient catalyst for one-pot syntheses of trans -4- N, N -diarylaminostilbenes and N, N -diarylaminostyrenes . The exact results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and the substrates used.
Application 2: Production of Reactive Fluoride for Radiopharmaceutical Labeling
- Summary of Application: This compound is used as a base in an attempt to produce highly reactive no-carrier-added fluoride for labeling of radiopharmaceuticals .
- Results or Outcomes: The use of this compound can potentially improve the efficiency of radiopharmaceutical labeling, although the exact results would depend on the specific reaction conditions and the substrates used .
Application 3: Synthesis of Monomeric Alumatranes
- Summary of Application: This compound is used in the synthesis of monomeric alumatranes .
- Results or Outcomes: The use of this compound can potentially improve the efficiency of alumatrane synthesis, although the exact results would depend on the specific reaction conditions and the substrates used .
Application 4: Production of Highly Reactive No-Carrier-Added Fluoride
- Summary of Application: This compound is used as a base in an attempt to produce highly reactive no-carrier-added fluoride for labeling of radiopharmaceuticals .
- Results or Outcomes: The use of this compound can potentially improve the efficiency of radiopharmaceutical labeling, although the exact results would depend on the specific reaction conditions and the substrates used .
Application 5: Synthesis of Monomeric Alumatranes
- Summary of Application: This compound is used in the synthesis of monomeric alumatranes .
- Results or Outcomes: The use of this compound can potentially improve the efficiency of alumatrane synthesis, although the exact results would depend on the specific reaction conditions and the substrates used .
Safety And Hazards
This compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPXSHLCFHEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404376 | |
| Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
CAS RN |
331465-71-5 | |
| Record name | Triisobutylazaphosphatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331465715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISOBUTYLAZAPHOSPHATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79X7GNS8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
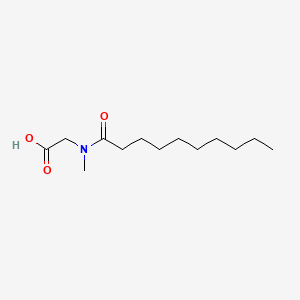
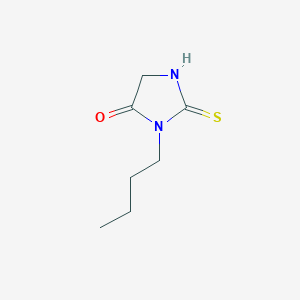
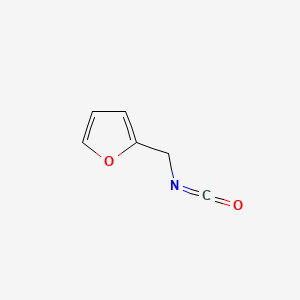
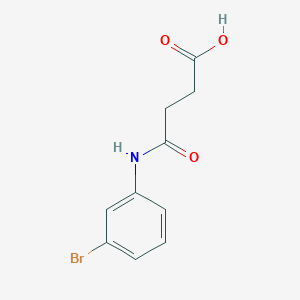
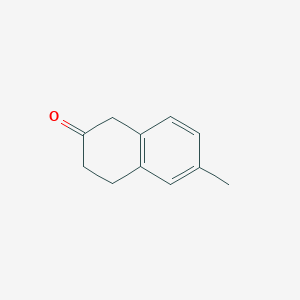
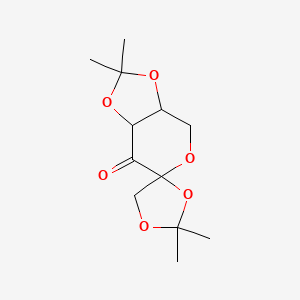
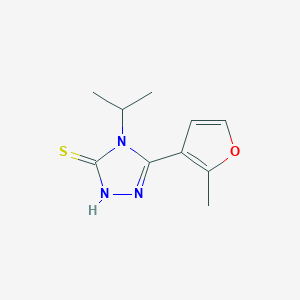
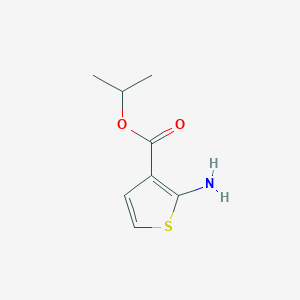
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)
